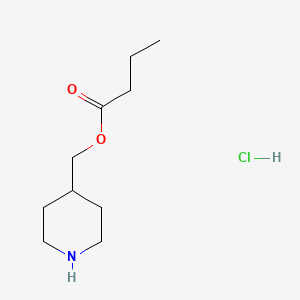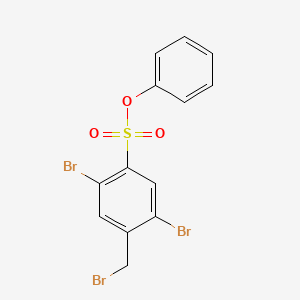![molecular formula C20H29NO5 B14218023 3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde CAS No. 820237-88-5](/img/structure/B14218023.png)
3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a morpholine ring, a propoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-propoxybenzaldehyde with 5-(morpholin-4-yl)-5-oxopentyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzoic acid.
Reduction: 3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the morpholine ring.
Aplicaciones Científicas De Investigación
3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The propoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
Compared to similar compounds, 3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxy group, in particular, differentiates it from other morpholine-containing compounds, potentially offering enhanced pharmacokinetic properties.
Propiedades
Número CAS |
820237-88-5 |
|---|---|
Fórmula molecular |
C20H29NO5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3-methyl-2-(5-morpholin-4-yl-5-oxopentoxy)-4-propoxybenzaldehyde |
InChI |
InChI=1S/C20H29NO5/c1-3-11-25-18-8-7-17(15-22)20(16(18)2)26-12-5-4-6-19(23)21-9-13-24-14-10-21/h7-8,15H,3-6,9-14H2,1-2H3 |
Clave InChI |
WUDNQRKVOJCJJO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)N2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)


methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
